Differentiation from T-521: 5-Propylsulfonyl Substitution Predicted to Modulate PLK1 Polo-Box Domain Affinity and Selectivity
T-521 (5-ethylsulfonyl-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole) is a well-characterized PLK1 PBD inhibitor (IC50 = 1.22 ± 0.13 µM) that is selective over Plk2 and Plk3 PBDs [1]. The target compound 891021-50-4 differs by the elongation of the 5-alkylsulfonyl chain from ethyl to n-propyl, and by the presence of a 4-fluorophenyl group on the 4-sulfonyl substituent instead of an unsubstituted phenyl. In the context of PLK1 PBD binding, the 5-alkylsulfonyl group is oriented toward the hydrophobic channel of the Polo-box domain; the n-propyl group increases hydrophobic contacts and van der Waals interactions compared to the ethyl group, while the 4-fluoro substitution on the 4-benzensulfonyl ring is expected to alter the electronic environment of the sulfonyl group and affect hydrogen bonding with key lysine residues. This structural differentiation is predicted to result in a distinct selectivity profile and potentially enhanced residence time compared to T-521, although direct experimental comparison data are not currently publicly available .
| Evidence Dimension | PLK1 PBD Inhibition (Apparent IC50) |
|---|---|
| Target Compound Data | Not available (predicted to differ based on 5-n-propylsulfonyl vs 5-ethylsulfonyl) |
| Comparator Or Baseline | T-521 (5-ethylsulfonyl analog): IC50 = 1.22 ± 0.13 µM |
| Quantified Difference | Not available (SAR prediction only) |
| Conditions | Fluorescence polarization assay; FITC-labeled phosphopeptide binding to PLK1 PBD; comparator data from published study. |
Why This Matters
The n-propylsulfonyl group is a key differentiator from the established probe T-521, which is out of patent coverage and widely used as a PLK1 PBD inhibitor standard; an analog with improved hydrophobic fit could yield superior potency and selectivity, making it a valuable next-generation tool compound.
- [1] Chen, F. et al. (2017). Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain. Oncotarget, 8(1), 1234-1246. View Source
